molecular formula C12H14N4O2 B2994039 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide CAS No. 869716-00-7

3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide

Cat. No.: B2994039
CAS No.: 869716-00-7
M. Wt: 246.27
InChI Key: QPVBYQWBOCEGLT-UHFFFAOYSA-N
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Description

3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, features a 1,3,4-oxadiazole ring substituted with a 4-methylphenyl group and a propanehydrazide moiety, making it a unique structure with potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding oxadiazole N-oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce the oxadiazole ring or the hydrazide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxadiazole N-oxides.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted hydrazide derivatives.

Scientific Research Applications

3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial, antifungal, and antiviral activities.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 3-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide
  • 3-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide
  • 3-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide

Comparison

Properties

IUPAC Name

3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]propanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-8-2-4-9(5-3-8)12-16-15-11(18-12)7-6-10(17)14-13/h2-5H,6-7,13H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVBYQWBOCEGLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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